
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves complex organic synthesis strategies, often including cyclization reactions and specific functional group transformations. For example, a study described the therapeutic effect of a novel anilidoquinoline derivative, highlighting its synthesis and evaluation for treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008). Another research focused on the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands (Gao et al., 2006).
Molecular Structure Analysis
The structural analysis of tetrahydroisoquinoline derivatives often involves advanced spectroscopic methods. For instance, the molecular structure and vibrational study of a related compound were reported using FT-IR, FT-Raman, and DFT calculations, providing insights into the molecular electrostatic potential and nonlinear optical properties (El-Azab et al., 2016).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including cyclization and substitution, to form complex structures with potential biological activities. A study on the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases highlighted a Smiles-type rearrangement, leading to different structural derivatives (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development. These properties are often determined using various analytical techniques, including chromatography and crystallography, to ensure the compound's suitability for further biological evaluation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are vital for understanding the compound's behavior in biological systems. Studies on tetrahydroisoquinoline derivatives often focus on their potential as ligands for receptors, indicating their chemical interactions at the molecular level. For example, the synthesis and molecular docking of new derivatives were synthesized, demonstrating their antimicrobial and anticancer potentials (Mehta et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
- N-(2,4-dimethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide and its derivatives have been explored in various synthetic processes. For example, King (2007) described a high-yielding cyclisation of a related compound, yielding a product that can be reduced to (±)-crispine A (King, 2007). Furthermore, Niederstein and Peter (1989) discussed the formation of N-acylcatecholamines and 3,4-dihydro-6,7-isoquinolinediols from similar compounds (Niederstein & Peter, 1989).
Therapeutic Research
- In the therapeutic domain, a derivative of N-(2,4-dimethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Neuropharmacology
- In neuropharmacology, certain derivatives have been explored for their potential effects in epilepsy treatment. For example, Russo et al. (2008) investigated the effect of THIQ-10c, a noncompetitive AMPA receptor antagonist derived from a similar structure, in a genetic animal model of absence epilepsy, revealing insights into potential treatments for absence seizures (Russo et al., 2008).
Imaging and Diagnostic Applications
- In the field of imaging and diagnostics, derivatives of N-(2,4-dimethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide have been synthesized and evaluated as potential PET AMPA receptor ligands for imaging brain diseases (Gao et al., 2006). Additionally, Dehdashti et al. (2013) utilized a similar compound for evaluating tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-22-10-9-14-15(20(22)24)5-4-6-17(14)27-12-19(23)21-16-8-7-13(25-2)11-18(16)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQTZNXFMQPQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


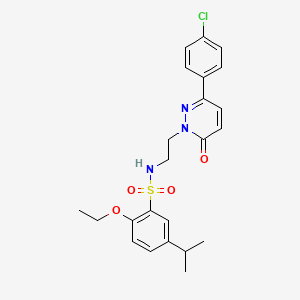

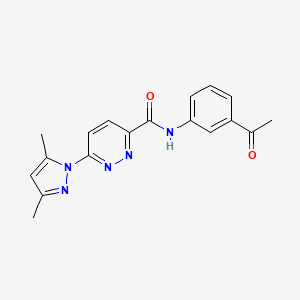
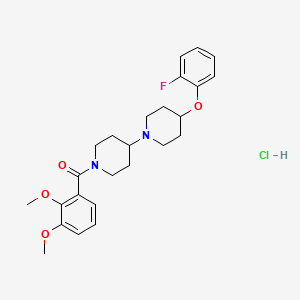
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
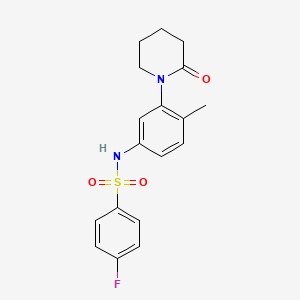
![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)
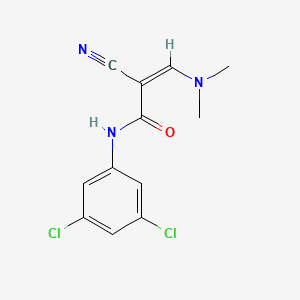
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)